Sulfanegen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

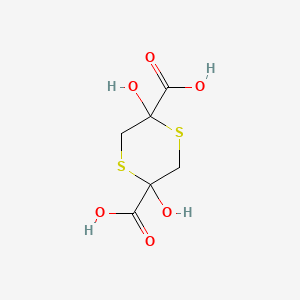

Sulfanegen, known by its IUPAC name 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid, is an experimental antidote for cyanide poisoning. It is being studied as a prodrug for 3-mercaptopyruvic acid, which has shown potential as a treatment for cyanide poisoning but has a short half-life that limits its clinical effectiveness . This compound is designed to produce 3-mercaptopyruvic acid in vivo, thereby compensating for the short half-life of the latter .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sulfanegen can be synthesized through the reaction of 1,4-dithiane-2,5-dicarboxylic acid with hydroxyl groups at positions 2 and 5. The preparation involves the formation of a hemithioacetal cyclic dimer of 3-mercaptopyruvic acid .

Industrial Production Methods: The industrial production of this compound involves the synthesis of its sodium and triethanolamine salts. These salts can be prepared through acid-base neutralization reactions .

Analyse Chemischer Reaktionen

pH-Dependent Equilibrium and Stability

Sulfanegen undergoes pH-dependent dissociation to release 3-MP, its bioactive monomer:

This compound dithiane ⇌23 MP monomer

-

Stability :

| pH | Stability (Half-life) | Dissociation Rate |

|---|---|---|

| 1.4 | >22 hours | None observed |

| 7.4 | 2.0 hours | Rapid |

Metabolic Activation and Cyanide Detoxification

This compound’s antidotal activity relies on 3-MP’s role as a sulfur donor for 3-mercaptopyruvate sulfurtransferase (3-MST):

-

Enzymatic reaction :

3 MP+CN−3 MSTSCN−+Pyruvate -

Pharmacodynamics :

Analytical Characterization of Reaction Byproducts

Studying this compound’s equilibria required innovative analytical methods:

-

Monobromobimane (MBB) derivatization : Traps 3-MP as a stable 3-MP–bimane conjugate for LC-MS analysis (Fig. 6) .

-

HPLC-MS-MS parameters :

Salt Formulations and Stability

This compound salts were engineered to optimize stability and bioavailability:

-

This compound sodium (2b) : Selected for IM/IV use due to solubility and efficacy .

-

Triethanolamine (TEA) and glucosamine salts : Demonstrated equivalent efficacy in reversing cyanide toxicity .

| Salt Form | Solubility | Efficacy (Survival Rate) |

|---|---|---|

| Sodium | High | 100% (Piglet model) |

| Triethanolamine | Moderate | 100% (Piglet model) |

Preclinical Pharmacokinetics

-

Half-life : this compound provides sustained 3-MP release, compensating for 3-MP’s short endogenous half-life .

-

Dosage :

Challenges in Reaction Monitoring

This compound’s equilibria complicate analytical detection:

-

Chromatographic irreproducibility : 3-MP’s free thiol and keto–enol tautomerism cause multiple LC peaks (Fig. 5A) .

-

Solution : MBB derivatization stabilized 3-MP for reliable quantification .

Comparative Efficacy Against Cyanide

This compound outperforms traditional antidotes by targeting non-rhodanese pathways:

-

Mechanism : Supplies 3-MP to 3-MST, bypassing thiosulfate-dependent rhodanese .

-

Speed : Reverses cyanide effects in <3 minutes in animal models .

This compound’s chemical reactions—from pH-sensitive dissociation to enzymatic cyanide detoxification—underscore its potential as a rapid-response antidote for mass casualties. Ongoing research focuses on optimizing salt formulations and advancing clinical trials .

Wissenschaftliche Forschungsanwendungen

Antidote for Cyanide Poisoning

Mechanism of Action

Sulfanegen functions primarily as an antidote for cyanide toxicity through its role as a substrate for 3-mercaptopyruvate sulfurtransferase (3-MST). This enzyme facilitates the conversion of cyanide into thiocyanate, a significantly less toxic compound. The rapid action of this compound makes it particularly suitable for emergency situations, such as mass casualty events resulting from industrial accidents or terrorist attacks.

Case Studies and Efficacy

A series of studies have demonstrated the efficacy of this compound in reversing cyanide poisoning in animal models:

- Rabbit Model Study : In a controlled study involving rabbits, this compound sodium was administered via intramuscular and intravenous routes. The results indicated that this compound significantly reversed the physiological effects of cyanide exposure, restoring normal levels of oxyhemoglobin and deoxyhemoglobin more rapidly than control treatments .

- Piglet Model Study : Another study involved anesthetized piglets exposed to lethal doses of cyanide. Upon administration of this compound, all treated animals survived, while those receiving placebo died within 15 minutes . The study highlighted that this compound could be developed into an injectable antidote suitable for rapid deployment by first responders .

Potential Treatment for Alzheimer's Disease

Recent research has explored the application of this compound in neurodegenerative conditions, particularly Alzheimer's disease. The compound has shown promise in ameliorating oxidative stress and inflammation associated with the disease.

Mechanism and Findings

In transgenic mouse models of Alzheimer's disease, this compound treatment resulted in:

- Reduction in Amyloid Plaque Burden : Quantitative analyses confirmed that this compound significantly reduced amyloid plaques in the brain .

- Restoration of Neuronal Function : The treatment restored levels of tyrosine hydroxylase-positive neurons in critical brain regions, indicating a protective effect against neurodegeneration .

Formulation and Delivery Systems

To enhance the accessibility and effectiveness of this compound in emergency situations, innovative delivery systems are being developed:

- Dual-Chamber Autoinjector : This device is designed to allow first responders to administer a preloaded dose of this compound quickly and efficiently. Such innovations aim to improve survival rates in cases of acute cyanide exposure by enabling rapid treatment .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Half-Life and Distribution : Studies have shown that intramuscular administration results in a plasma half-life of approximately 114 minutes, with effective distribution to target tissues .

- Safety Assessments : Ongoing evaluations are being conducted to assess potential adverse effects and optimize dosing regimens for clinical applications.

Summary Table: Efficacy of this compound in Various Studies

| Study Type | Model | Administration Route | Outcome | Key Findings |

|---|---|---|---|---|

| Rabbit Model | Cyanide Poisoning | Intramuscular/Intravenous | Rapid reversal of cyanide effects | Significantly faster recovery than controls |

| Piglet Model | Cyanide Poisoning | Intravenous | 100% survival with treatment | All treated animals survived |

| Mouse Model | Alzheimer's Disease | Intravenous | Reduction in amyloid plaques | Restoration of neuronal function |

Wirkmechanismus

Sulfanegen exerts its effects by acting as a prodrug for 3-mercaptopyruvic acid. Upon administration, this compound is metabolized to release 3-mercaptopyruvic acid, which then participates in the detoxification of cyanide. The detoxification process involves the enzyme mercaptopyruvate sulfurtransferase, which catalyzes the conversion of cyanide to thiocyanate, a less toxic compound that can be excreted from the body .

Vergleich Mit ähnlichen Verbindungen

3-Mercaptopyruvic Acid: The direct precursor of sulfanegen, but with a shorter half-life.

Cobinamide: Another cyanide antidote that can be used in combination with this compound for enhanced effectiveness.

Sodium Thiosulfate: A traditional cyanide antidote that works by converting cyanide to thiocyanate.

Uniqueness of this compound: this compound’s uniqueness lies in its ability to act as a prodrug for 3-mercaptopyruvic acid, providing a sustained release of the active compound in vivo. This property makes it more effective in treating cyanide poisoning compared to 3-mercaptopyruvic acid alone, which has a very short half-life .

Eigenschaften

CAS-Nummer |

80003-64-1 |

|---|---|

Molekularformel |

C6H8O6S2 |

Molekulargewicht |

240.3 g/mol |

IUPAC-Name |

2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid |

InChI |

InChI=1S/C6H8O6S2/c7-3(8)5(11)1-13-6(12,2-14-5)4(9)10/h11-12H,1-2H2,(H,7,8)(H,9,10) |

InChI-Schlüssel |

GYZMXMSJOZUNEQ-UHFFFAOYSA-N |

SMILES |

C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |

Synonyme |

2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium sulfanegan sodium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.